Superoxide

Beschreibung

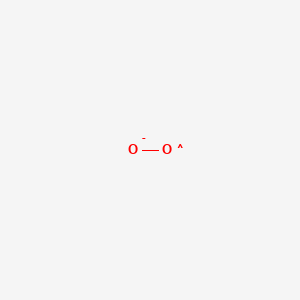

Structure

3D Structure

Eigenschaften

IUPAC Name |

molecular oxygen | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMOFIZGZYHOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2 | |

| Record name | OXYGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXYGEN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | OXYGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dioxygen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dioxygen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037681 | |

| Record name | Oxygen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

31.999 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxygen is a colorless, odorless and tasteless gas. It will support life. It is noncombustible, but will actively support the burning of combustible materials. Some materials that will not burn in air will burn in oxygen. Materials that burn in air will burn more vigorously in oxygen. As a non-liquid gas it is shipped at pressures of 2000 psig or above. Pure oxygen is nonflammable. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Oxygen is used in the production of synthesis gas from coal, for resuscitation and as an inhalant., Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Other Solid, Colourless, odourless, non-flammable gas, Light blue, odorless gas; [CHRIS] Transported as a compressed gas (cryogenic liquid); [CHEMINFO], Liquid, ODOURLESS COMPRESSED GAS., Colorless, odorless and tasteless gas. | |

| Record name | OXYGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxygen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | OXYGEN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Oxygen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxygen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXYGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXYGEN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/920 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

-297.3 °F at 760 mmHg (USCG, 1999), -182.96 °C, -183 °C, -297.3 °F | |

| Record name | OXYGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxygen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYGEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OXYGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXYGEN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/920 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

39mg/L, 1 vol gas dissolves in 32 vol water at 20 °C, in 7 vol alcohol at 20 °C; sol in other organic liquids and usually to a greater extent than in water, 4.89 CU M SOL IN 100 CC WATER @ 0 °C; 2.46 CU M SOL IN 100 CC WATER @ 50 °C; 2.30 CU M SOL IN 100 CC WATER @ 100 °C; 2.78 G SOL IN 100 CC ALC @ 25 °C, 37.5 mg/mL at 21 °C, Solubility in water, ml/100ml at 20 °C: 3.1 | |

| Record name | Oxygen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYGEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxygen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXYGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.14 at -297.4 °F (USCG, 1999) - Denser than water; will sink, Gas: 1.429 g/L at 0 °C; liq: 1.14 g/ml at -183 °C, 1.14 at -297.4 °F | |

| Record name | OXYGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXYGEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OXYGEN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/920 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1.43 (AIR= 1), Relative vapor density (air = 1): 1.1 | |

| Record name | OXYGEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OXYGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 kPa at -211.9 °C; 10 kPa at -200.5 °C; 100 kPa at -183.1 °C | |

| Record name | OXYGEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

/Possible impurities:/ Argon; krypton; xenon; methane; ethane; ethylene; acetylene; carbon dioxide; carbon monoxide; nitrous oxide; halogenated refrigerants; solvents /some impurities may be generated from the production process/ | |

| Record name | OXYGEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Slightly bluish liquid at -183 °C | |

CAS No. |

7782-44-7, 11062-77-4 | |

| Record name | OXYGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxygen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Superoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11062-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxygen [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxygen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxygen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxygen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxygen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxygen | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88TT14065 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYGEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxygen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXYGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXYGEN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/920 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-361 °F (USCG, 1999), -218.4 °C, TRIPLE POINT TEMP: 54.4 DEG K; TRIPLE POINT PRESSURE: 0.0015 ATM; HEAT OF FUSION: 3.3 CAL/G, -361 °F | |

| Record name | OXYGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxygen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYGEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxygen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXYGEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXYGEN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/920 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Dawn of a New Field: The Discovery of Superoxide in Cellular Metabolism

A comprehensive historical and technical guide on the seminal discovery of the superoxide radical and the enzyme that neutralizes it, this compound dismutase. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the foundational experiments that launched the field of free radical biology.

The recognition of this compound as a significant biological molecule was a pivotal moment in our understanding of cellular metabolism and oxidative stress. This discovery, which took place in the late 1960s, unveiled a new layer of complexity in how aerobic organisms handle the double-edged sword of oxygen. While essential for life, oxygen's metabolism inevitably produces reactive intermediates that can be toxic. This guide delves into the history of this discovery, focusing on the key experiments that first identified this compound and its enzymatic scavenger, this compound dismutase (SOD).

A Serendipitous Discovery: The Work of McCord and Fridovich

The story of this compound's discovery in a biological context is inextricably linked to the work of Irwin Fridovich and his graduate student, Joe M. McCord. In 1969, while investigating the enzyme xanthine (B1682287) oxidase, they observed that the reduction of cytochrome c was inhibited by a protein isolated from bovine erythrocytes called erythrocuprein (now known as copper-zinc this compound dismutase or SOD1).[1][2][3][4][5] This inhibition was not due to a direct interaction with xanthine oxidase, but rather the removal of a reactive intermediate generated by the enzyme's activity.[5] This intermediate was the this compound radical (O₂⁻•).

Their seminal paper, published in the Journal of Biological Chemistry in 1969, not only identified the enzymatic function of erythrocuprein as a this compound dismutase but also firmly established this compound as a product of cellular metabolism.[1][2][3][4] This discovery opened the floodgates to a new field of research focused on the roles of reactive oxygen species (ROS) in health and disease.

Key Experiments in the Discovery of this compound Dismutase

The work of McCord and Fridovich was built upon a series of carefully designed experiments. The core of their methodology was an indirect assay that used the reduction of cytochrome c by this compound as a measure of this compound production. The inhibition of this reaction by the purified erythrocuprein was the key indicator of its this compound-scavenging activity.

Experimental Protocols

1. The Xanthine Oxidase-Cytochrome c Assay for this compound Dismutase Activity:

This assay was the cornerstone of their discovery and remains a foundational method in ROS research.[6][7][8]

-

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, producing this compound radicals as a byproduct. These this compound radicals then reduce ferricytochrome c (Fe³⁺-cytochrome c) to ferrocytochrome c (Fe²⁺-cytochrome c), which can be measured spectrophotometrically by the increase in absorbance at 550 nm. This compound dismutase competes with cytochrome c for the this compound radicals, thus inhibiting the reduction of cytochrome c.

-

Reagents:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

-

Xanthine (0.1 mM)

-

Ferricytochrome c (from horse heart, 10 µM)

-

Xanthine oxidase (from buttermilk)

-

Purified this compound dismutase (erythrocuprein)

-

Catalase (to remove hydrogen peroxide, a product of the dismutation reaction)

-

-

Procedure:

-

A reaction mixture containing potassium phosphate buffer, xanthine, and cytochrome c was prepared in a cuvette.

-

The reaction was initiated by the addition of xanthine oxidase.

-

The rate of cytochrome c reduction was monitored by recording the change in absorbance at 550 nm over time using a spectrophotometer.

-

To test for SOD activity, varying amounts of the purified erythrocuprein were added to the reaction mixture before the addition of xanthine oxidase.

-

The percentage of inhibition of cytochrome c reduction was calculated to determine the SOD activity. One unit of SOD activity was defined as the amount of enzyme that causes 50% inhibition of the rate of cytochrome c reduction.

-

2. Purification of this compound Dismutase from Bovine Erythrocytes:

McCord and Fridovich developed a multi-step purification protocol to isolate the protein responsible for the observed inhibitory activity.

-

Methodology: The purification process involved several classical protein purification techniques, including:

-

Hemolysis of red blood cells to release their contents.

-

Fractional precipitation with ethanol (B145695) and chloroform (B151607) (the Tsuchihashi procedure) to remove hemoglobin.

-

Acetone precipitation.

-

Ion-exchange chromatography on DEAE-cellulose.

-

Gel filtration chromatography on Sephadex G-75.

-

Quantitative Data from the Seminal 1969 Paper

The following table summarizes the key quantitative findings from McCord and Fridovich's 1969 paper, demonstrating the purification of this compound dismutase and its potent inhibitory effect on this compound-mediated cytochrome c reduction.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Purification (fold) | Yield (%) |

| Hemolysate | ~150,000 | - | - | 1 | 100 |

| Tsuchihashi Supernatant | 3,300 | 33,000 | 10 | 10 | ~100 |

| Acetone Precipitate | 1,100 | 30,000 | 27 | 27 | 91 |

| DEAE-Cellulose Pool | 100 | 25,000 | 250 | 250 | 76 |

| Sephadex G-75 Pool | 8 | 20,000 | 2,500 | 2,500 | 61 |

Data adapted from McCord, J. M., & Fridovich, I. (1969). This compound dismutase. An enzymic function for erythrocuprein (hemocuprein). Journal of Biological Chemistry, 244(22), 6049-6055.[3]

Visualizing the Discovery: Pathways and Workflows

To better understand the conceptual and experimental framework of this discovery, the following diagrams are provided.

Caption: Cellular generation and enzymatic dismutation of the this compound radical.

Caption: Workflow of the xanthine oxidase-cytochrome c assay for SOD activity.

The Aftermath and Legacy

The discovery of this compound and this compound dismutase revolutionized our understanding of oxygen toxicity and the importance of antioxidant defenses. It laid the groundwork for decades of research into the role of oxidative stress in a vast array of physiological and pathological processes, including aging, cancer, neurodegenerative diseases, and cardiovascular disease. The foundational experiments of McCord and Fridovich not only unveiled a new enzyme but also a fundamental principle of aerobic life: the constant battle against the reactive byproducts of our own metabolism.

References

- 1. This compound dismutase. An enzymic function for erythrocuprein (hemocuprein) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dismutase. An enzymic function for erythrocuprein (hemocuprein). | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 6. A spectrophotometric assay for this compound dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A spectrophotometric assay for this compound dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

The Genesis of a Double-Edged Sword: An In-depth Technical Guide to the Early Research on Reactive Oxygen Species in Biology

For Researchers, Scientists, and Drug Development Professionals

The recognition of reactive oxygen species (ROS) as pivotal players in biology has transformed our understanding of life and disease. No longer viewed simply as toxic byproducts of aerobic metabolism, ROS are now understood to be critical signaling molecules and potent weapons in the cellular arsenal. This technical guide delves into the foundational research that illuminated the dual nature of these highly reactive molecules, providing a detailed look at the seminal discoveries, the ingenious experimental protocols that enabled them, and the quantitative data that underpinned these breakthroughs.

From a Chemical Curiosity to a Biological Imperative: The Pre-SOD Era

The story of ROS in biology begins not in a biology lab, but in the realm of chemistry. The inherent reactivity of partially reduced oxygen species was recognized long before their biological significance was appreciated.

The Fenton Reaction (1894)

In the late 19th century, Henry John Horstman Fenton observed that hydrogen peroxide's oxidizing power was dramatically enhanced in the presence of ferrous iron.[1][2][3] This deceptively simple observation laid the chemical groundwork for understanding how some of the most potent ROS could be generated in a biological context.

Experimental Protocol: Fenton's Oxidation of Tartaric Acid

Fenton's original experiments were qualitative, focusing on the chemical transformation of tartaric acid. A typical protocol would have involved:

-

Reactants: A solution of tartaric acid was treated with hydrogen peroxide.

-

Catalyst: A small amount of a ferrous salt (e.g., ferrous sulfate) was introduced to the solution.

-

Observation: A vigorous reaction ensued, leading to the oxidation of tartaric acid. The exact quantitative measurements of reaction rates were not a feature of these early studies.

The Haber-Weiss Reaction (1934)

Building on Fenton's work, Fritz Haber and his student Joseph Weiss proposed a mechanism for the catalytic decomposition of hydrogen peroxide by iron salts, a reaction now known as the Haber-Weiss reaction.[4][5][6] They postulated a cyclical process involving the generation of the highly reactive hydroxyl radical (•OH). While the direct reaction between superoxide and hydrogen peroxide is now known to be slow, the iron-catalyzed version is highly relevant to biological systems.[6]

The "Respiratory Burst" and the Dawn of Phagocytic ROS

A pivotal moment in the history of ROS biology was the discovery of the "respiratory burst" in phagocytic cells. In the 1930s, Baldridge and Gerard noted a significant increase in oxygen consumption by neutrophils during phagocytosis.[7] It wasn't until the 1950s that Sbarra and Karnovsky demonstrated that this oxygen consumption was non-mitochondrial.[7] This set the stage for understanding that phagocytes were deliberately producing ROS.

The discovery of NADPH oxidase as the enzyme responsible for the respiratory burst was a landmark achievement.[8][9][10][11][12] Early evidence came from studying patients with Chronic Granulomatous Disease (CGD), whose phagocytes were unable to produce this compound and kill certain pathogens.

Early Detection of Phagocytic ROS: The Nitroblue Tetrazolium (NBT) Test

One of the earliest methods to visualize ROS production in phagocytes was the nitroblue tetrazolium (NBT) test, introduced in the late 1960s.[13] This simple histochemical stain provided a visual confirmation of the respiratory burst.

Experimental Protocol: The Nitroblue Tetrazolium (NBT) Test

-

Cell Preparation: Phagocytic cells (e.g., neutrophils) were isolated from blood.

-

Stimulation: The cells were stimulated with an agent like phorbol (B1677699) myristate acetate (B1210297) (PMA) or opsonized bacteria to induce the respiratory burst.

-

NBT Incubation: The stimulated cells were incubated with a solution of NBT.

-

Observation: In the presence of this compound, the soluble yellow NBT is reduced to a dark blue, insoluble formazan (B1609692) precipitate, which can be visualized under a light microscope.[14][15] The percentage of NBT-positive cells could then be quantified.[13]

The Discovery of this compound Dismutase (SOD): A Paradigm Shift

The field of ROS biology was truly born with the discovery of this compound dismutase (SOD) by Irwin Fridovich and his graduate student Joe McCord in 1969.[16][17] Their work provided the first direct evidence for the enzymatic scavenging of a this compound radical in a biological system and established the foundation for the "this compound theory of oxygen toxicity."

The Seminal Experiment: The Cytochrome c Reduction Assay

The discovery of SOD was made possible by a clever and elegant experimental setup: the cytochrome c reduction assay.

Experimental Protocol: The Cytochrome c Reduction Assay for SOD Activity

This assay is based on the ability of this compound radicals to reduce cytochrome c, which can be monitored spectrophotometrically.

-

This compound Generation System: A system to generate a steady stream of this compound radicals was established using xanthine (B1682287) and xanthine oxidase.

-

Reaction Mixture: The reaction mixture contained:

-

Potassium phosphate (B84403) buffer (pH 7.8)

-

EDTA

-

Cytochrome c

-

Xanthine

-

-

Initiation: The reaction was initiated by the addition of xanthine oxidase.

-

Measurement: The reduction of cytochrome c was followed by monitoring the increase in absorbance at 550 nm.

-

Inhibition by SOD: The key to the discovery was the observation that a then-unknown protein fraction (erythrocuprein, later named SOD) could inhibit the reduction of cytochrome c. One unit of SOD activity was defined as the amount of enzyme that causes 50% inhibition of the rate of cytochrome c reduction.[18]

| Parameter | Value | Reference |

| SOD Activity Unit Definition | 50% inhibition of cytochrome c reduction | [18] |

| Wavelength for Measurement | 550 nm | [18] |

| pH of Assay | 7.8 | [18] |

Early Methods for ROS Detection: A Glimpse into the Invisible

The fleeting nature of ROS presented a significant challenge to early researchers. The development of sensitive detection methods was crucial for advancing the field.

Chemiluminescence: The Glow of Reactivity

Chemiluminescent probes, such as lucigenin (B191737), were among the first tools used to detect this compound. The reaction of this compound with lucigenin produces light, which can be measured with a luminometer. While sensitive, early use of lucigenin was later found to have potential artifacts, as the probe itself could generate ROS under certain conditions.

Electron Paramagnetic Resonance (EPR) and Spin Trapping

Developed in the late 1960s, electron paramagnetic resonance (EPR) spectroscopy, coupled with spin trapping, provided a more direct and specific method for detecting and identifying short-lived free radicals. A "spin trap" molecule reacts with the unstable ROS to form a more stable radical adduct that can be detected by EPR. This technique was instrumental in confirming the production of specific ROS in biological systems.

The Emergence of ROS as Signaling Molecules

While the toxic effects of ROS were the initial focus, evidence began to accumulate in the latter part of the 20th century that ROS also played a role as signaling molecules. The discovery that the production of ROS by non-phagocytic cells was a regulated process was a key turning point.[19][20][21][22]

Early studies on growth factor signaling provided some of the first evidence for ROS as second messengers. It was observed that stimulation of cells with growth factors led to a transient increase in intracellular ROS, which was necessary for downstream signaling events, such as the activation of protein kinases.[23] This marked a fundamental shift in our understanding of ROS, from mere agents of damage to integral components of cellular communication.

Conclusion

The early research on reactive oxygen species in biology was a journey from chemical principles to profound biological insights. The foundational discoveries of the Fenton and Haber-Weiss reactions, the characterization of the phagocytic respiratory burst, and the landmark discovery of this compound dismutase laid the groundwork for a field that continues to expand and yield critical insights into health and disease. The experimental ingenuity demonstrated by these early pioneers, in developing methods to study these ephemeral and reactive species, remains an inspiration for researchers today. This guide serves as a testament to their work and a resource for those seeking to understand the origins of our current understanding of the complex and vital role of ROS in the tapestry of life.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Fenton, H.J. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society Journal, 65, 899-910. - References - Scientific Research Publishing [scirp.org]

- 3. Fenton, H.J.H. (1894) Oxidation of tartaric acid in presence of iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Haber, F. and Weiss, J. (1934) The Catalytic Decomposition of Hydrogen Peroxide by Iron Salts. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 147, 332-351. - References - Scientific Research Publishing [scirp.org]

- 6. The Haber-Weiss reaction and mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology | Semantic Scholar [semanticscholar.org]

- 10. Editorial: Celebrating the 50th anniversary of the seminal discovery that the phagocyte respiratory burst enzyme is an NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms" by Annelise Vermot, Isabelle Petit-Härtlein et al. [digitalcommons.kennesaw.edu]

- 12. researchgate.net [researchgate.net]

- 13. Use of Nitroblue Tetrazolium Test: Revisited in Context of COVID-19 - Journal of Laboratory Physicians [jlabphy.org]

- 14. An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. McCord, J.M. and Fridovich, I. (1969) this compound Dismutase An Enzymic Function for Erythrocuprein (Hemocuprein). Journal of Biological Chemistry, 244, 6049-6055. - References - Scientific Research Publishing [scirp.org]

- 18. A spectrophotometric assay for this compound dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. atsjournals.org [atsjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Free Radical Chemistry in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free radicals, highly reactive molecules with unpaired electrons, are integral to biological systems, playing a dual role as both essential signaling molecules and potent agents of cellular damage. Generated from endogenous metabolic processes and exogenous sources, these species, primarily reactive oxygen species (ROS) and reactive nitrogen species (RNS), can initiate chain reactions that damage lipids, proteins, and nucleic acids when their production overwhelms the body's antioxidant defenses—a state known as oxidative stress. This guide provides a comprehensive overview of the fundamental principles of free radical chemistry in a biological context. It details their formation and reactivity, the mechanisms of cellular damage, and the intricate enzymatic and non-enzymatic antioxidant defense systems that maintain redox homeostasis. Furthermore, this document outlines key experimental protocols for the detection and quantification of oxidative stress and presents critical signaling pathways modulated by free radicals, offering a technical resource for researchers and professionals in the field of drug development and biomedical science.

Introduction to Free Radicals in Biological Systems

A free radical is an atom or molecule that possesses one or more unpaired electrons in its outer orbital, rendering it highly unstable and reactive.[1] To achieve stability, free radicals aggressively abstract electrons from neighboring molecules, thereby converting those molecules into new free radicals and initiating a cascade of chain reactions that can cause significant cellular damage.[1] In biological systems, the most significant free radicals are reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][3]

While historically viewed as purely detrimental, it is now understood that free radicals play a Janus-faced role. At low to moderate concentrations, they are vital components of cellular signaling, involved in processes like immune responses, cell proliferation, and redox regulation.[3][4] However, excessive levels of free radicals lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and the aging process itself.[2][3][5][6]

This guide will delve into the core chemical principles governing the actions of these reactive species within a biological framework.

Formation and Types of Free Radicals in Vivo

Free radicals in biological systems are derived from both internal (endogenous) and external (exogenous) sources.

Endogenous Sources

The primary endogenous source of ROS is cellular respiration within the mitochondria, where a small percentage of oxygen (1-5%) is incompletely reduced, leading to the formation of the superoxide anion (O₂•⁻).[7] Other significant intracellular sources include:

-

Peroxisomes: Metabolic processes in peroxisomes generate hydrogen peroxide (H₂O₂).[8]

-

Endoplasmic Reticulum: Cytochrome P450 enzymes can produce free radicals during their catalytic cycles.[8]

-

Phagocytic Cells: Immune cells like neutrophils and macrophages generate a burst of ROS to destroy pathogens.[9]

-

Enzymatic Reactions: Enzymes such as xanthine (B1682287) oxidase and NADPH oxidases are also major producers of ROS.[10]

Exogenous Sources

The body can also be exposed to free radicals from various environmental and lifestyle factors:

-

Radiation: UV light, X-rays, and gamma rays can generate free radicals in the body.[8][11]

-

Pollutants: Air and water pollution contain substances that can lead to free radical formation.[10]

-

Lifestyle Factors: Cigarette smoke, excessive alcohol consumption, and certain diets contribute significantly to the body's free radical load.[10][11]

-

Chemicals and Drugs: Industrial solvents, pesticides, and some medications can be metabolized into free radicals.[2][10]

Major Biologically Relevant Free Radicals

The most important ROS and RNS in biological systems include:

-

This compound Anion (O₂•⁻): The primary ROS, formed by the one-electron reduction of molecular oxygen.[10]

-

Hydroxyl Radical (•OH): The most reactive and damaging free radical, formed from H₂O₂ in the presence of transition metals like iron (Fe²⁺) or copper (Cu⁺) via the Fenton reaction. It can react with virtually all biological macromolecules.[1][2]

-

Hydrogen Peroxide (H₂O₂): Technically not a free radical as it has no unpaired electrons, but it is a highly reactive species that can easily cross cell membranes and be converted to the hydroxyl radical.[10][12]

-

Nitric Oxide (NO•): A key signaling molecule that also functions as a free radical.[10]

-

Peroxynitrite (ONOO⁻): A potent oxidizing and nitrating agent formed from the rapid reaction of this compound and nitric oxide.[10]

Reactions and Damage to Biomolecules

The high reactivity of free radicals leads to oxidative damage of the four major classes of biomolecules.

Lipid Peroxidation

Polyunsaturated fatty acids (PUFAs) in cell membranes are particularly susceptible to free radical attack. The process, known as lipid peroxidation, is a self-propagating chain reaction:

-

Initiation: A reactive radical (like •OH) abstracts a hydrogen atom from a methylene (B1212753) group of a PUFA, forming a lipid radical (L•).

-

Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen from a neighboring PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus continuing the chain.

-

Termination: The chain reaction terminates when two radicals react with each other.

Lipid peroxidation compromises membrane integrity, leading to altered fluidity and permeability, and its breakdown products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are themselves reactive and can damage proteins and DNA.[2]

Protein Oxidation

Free radicals can cause protein damage through several mechanisms:

-

Amino Acid Modification: The side chains of amino acids like cysteine, methionine, arginine, and histidine are particularly vulnerable to oxidation, leading to the formation of protein carbonyls.[9]

-

Peptide Chain Cleavage: Direct attack on the protein backbone can result in fragmentation.[9]

-

Cross-Linking: Radicals can induce the formation of protein-protein cross-links, leading to aggregation and loss of function.[13]

Oxidative damage to proteins can inactivate enzymes, disrupt receptor function, and interfere with cellular transport mechanisms.[9]

DNA Damage

The hydroxyl radical is the primary species responsible for oxidative DNA damage. It can attack both the deoxyribose backbone and the nucleotide bases.[9] Consequences include:

-

Base Modification: Guanine is particularly susceptible to oxidation, forming 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a mutagenic lesion.

-

DNA Strand Breaks: Attack on the sugar-phosphate backbone can lead to single or double-strand breaks.[13]

-

DNA-Protein Cross-links: Radicals can covalently link DNA and proteins, interfering with replication and transcription.[9]

This damage, if not repaired, can lead to mutations, carcinogenesis, and aging.[9][14]

The Antioxidant Defense System

To counteract the damaging effects of free radicals, biological systems have evolved a sophisticated and multi-layered antioxidant defense network, comprising both enzymatic and non-enzymatic components.[9][15]

Enzymatic Antioxidants

These are the primary defense, responsible for catalytically removing free radicals.

-

This compound Dismutase (SOD): This metalloenzyme is the first line of defense, catalyzing the dismutation of the this compound anion into hydrogen peroxide and molecular oxygen.[12][16]

-

Catalase (CAT): Located predominantly in peroxisomes, catalase degrades hydrogen peroxide into water and oxygen, preventing the formation of the highly reactive hydroxyl radical.[12][16]

-

Glutathione (B108866) Peroxidase (GPx): This selenium-containing enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[12][16]

Non-Enzymatic Antioxidants

These molecules directly scavenge free radicals.

-

Glutathione (GSH): A tripeptide that is the most abundant intracellular antioxidant. It directly neutralizes ROS and is a critical cofactor for GPx.[17]

-

Vitamin E (α-tocopherol): A fat-soluble antioxidant that integrates into cell membranes and is a primary defender against lipid peroxidation.[17]

-

Vitamin C (Ascorbic Acid): A water-soluble antioxidant that scavenges a wide range of ROS and can regenerate the oxidized form of Vitamin E.[17][18]

Quantitative Data on Free Radical Reactions

The following table summarizes key quantitative data related to the reactivity and presence of various reactive species in biological systems. These values are highly context-dependent and can vary significantly based on cellular location, metabolic state, and the presence of stressors.

| Parameter | Species | Value | Biological Significance | Reference |

| Half-life | This compound (O₂•⁻) | ~10⁻⁶ s | Short-lived, indicating high reactivity near its site of formation. | [1] |

| Hydroxyl Radical (•OH) | ~10⁻⁹ s | Extremely short half-life; reacts at diffusion-controlled rates. | [19] | |

| Hydrogen Peroxide (H₂O₂) | ~1 ms | More stable, allowing it to diffuse across membranes and act as a signaling molecule. | [19] | |

| Rate Constant | •OH with most biomolecules | ~10¹⁰ M⁻¹s⁻¹ | Diffusion-controlled reaction, highlighting its extreme reactivity. | [20] |

| O₂•⁻ with Nitric Oxide (NO•) | 1.9 x 10¹⁰ M⁻¹s⁻¹ | Extremely fast reaction, leading to the formation of damaging peroxynitrite. | [20] | |

| H₂O₂ with Glutathione (GSH) | 0.9 M⁻¹s⁻¹ | Slow reaction, indicating GSH is not a primary scavenger of H₂O₂. | [19] | |

| H₂O₂ with Peroxiredoxin 2 | 2 x 10⁷ M⁻¹s⁻¹ | Very fast reaction, highlighting the efficiency of enzymatic defense. | [19] | |

| Cellular Concentration | H₂O₂ (H₂O₂-induced LD₅₀) | ~11 pmol/cell | Represents a threshold for cell viability under oxidative stress. | [7] |

Free Radicals in Cellular Signaling

Beyond their damaging effects, ROS are crucial second messengers in a variety of signaling pathways that regulate cell fate.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Oxidative stress is a known activator of MAPK signaling cascades, including the ERK, JNK, and p38 pathways. ROS can activate these pathways by oxidizing and inactivating MAPK phosphatases (MKPs), which normally suppress MAPK activity. This leads to sustained phosphorylation and activation of MAPKs, influencing processes like cell proliferation, apoptosis, and inflammation.[2][21]

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is the master regulator of the antioxidant response. Under basal conditions, Keap1 binds to the transcription factor Nrf2 in the cytoplasm, targeting it for degradation. During oxidative stress, ROS modify critical cysteine residues on Keap1, causing it to release Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a battery of protective genes, including those for antioxidant enzymes and glutathione synthesis.[5][8][22]

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation and immunity. In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκB. ROS can activate the IKK complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11]

References

- 1. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Relationship between Antioxidant Enzymes, Oxidative Stress Markers, and Clinical Profile in Relapsing–Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 4. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. The interplay of ROS and the PI3K/Akt pathway in autophagy regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Antioxidant Defense System: Significance and symbolism [wisdomlib.org]

- 12. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]

- 13. news-medical.net [news-medical.net]

- 14. Vitamin C and glutathione supplementation: a review of their additive effects on exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vitamin C - Wikipedia [en.wikipedia.org]

- 16. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidative stress activated by Keap-1/Nrf2 signaling pathway in pathogenesis of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences [frontiersin.org]

- 22. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Superoxide Anion in Aqueous Solutions: A Technical Guide to Formation, Reactivity, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation, reactivity, and signaling roles of the superoxide anion (O₂⁻) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in fields where this reactive oxygen species plays a critical role. This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for this compound detection, and visualizes complex pathways and workflows using Graphviz diagrams.

Introduction to this compound Anion

The this compound anion is a free radical that is the product of the one-electron reduction of molecular oxygen.[1] In biological systems, it is a primary reactive oxygen species (ROS) and a key signaling molecule. While essential for certain physiological processes, its overproduction can lead to oxidative stress, a condition implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Understanding the fundamental chemistry and biology of this compound in aqueous environments is therefore crucial for the development of novel therapeutic strategies.

Formation of this compound Anion in Aqueous Solutions

This compound can be generated through both enzymatic and non-enzymatic pathways in aqueous solutions.

Enzymatic Formation

A major source of this compound in biological systems is a class of enzymes known as NADPH oxidases (Nox).[2][3] These membrane-bound enzymes catalyze the transfer of an electron from NADPH to molecular oxygen, producing this compound.[3] Different isoforms of NADPH oxidase exist, each with distinct tissue distributions and regulatory mechanisms.[2] Another significant enzymatic source is xanthine (B1682287) oxidase, which generates this compound during the metabolism of purines.[4] Additionally, the mitochondrial electron transport chain, particularly Complexes I and III, is a major site of this compound production as a byproduct of cellular respiration.[4]

Non-Enzymatic Formation

Non-enzymatic formation of this compound can occur through several chemical reactions, most notably the Haber-Weiss and Fenton reactions. These reactions involve the interplay of this compound, hydrogen peroxide, and transition metal ions like iron.[5][6]

-

Haber-Weiss Reaction: This reaction generates hydroxyl radicals from hydrogen peroxide and this compound, catalyzed by iron ions.[5]

-

Fe³⁺ + O₂⁻ → Fe²⁺ + O₂

-

Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH

-

-

Fenton Reaction: This reaction involves the iron-catalyzed decomposition of hydrogen peroxide to form hydroxyl radicals. This compound can contribute by reducing Fe³⁺ to Fe²⁺, thus propagating the cycle.[6][7]

-

Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH

-

Photochemical processes, such as the exposure of certain molecules to UV light, can also lead to the generation of this compound in aqueous solutions.[8]

Reactivity of this compound Anion

The this compound anion exhibits a range of reactivities in aqueous solutions, acting as both a reductant and a weak oxidant. Its reactivity is highly dependent on the surrounding chemical environment, particularly pH.

Dismutation to Hydrogen Peroxide

A primary fate of this compound is its dismutation into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). This reaction can occur spontaneously or be catalyzed by a family of enzymes called this compound dismutases (SODs).[9][10]

-

Spontaneous Dismutation: 2O₂⁻ + 2H⁺ → H₂O₂ + O₂

-

SOD-Catalyzed Dismutation: SODs are highly efficient metalloenzymes that significantly accelerate the dismutation rate, playing a crucial role in antioxidant defense.[9][10] There are different isoforms of SOD with distinct metal cofactors (Cu/Zn, Mn, Fe) and cellular localizations.[11]

Reaction with Nitric Oxide

This compound reacts rapidly with nitric oxide (NO•) to form peroxynitrite (ONOO⁻), a potent and damaging oxidant.[12][13] This reaction has significant physiological implications, as it can deplete the bioavailability of the signaling molecule NO• and generate a highly reactive species.

-

O₂⁻ + NO• → ONOO⁻

The rate of this reaction is near the diffusion-controlled limit, making it a highly favorable pathway when both this compound and nitric oxide are present.[13]

Quantitative Data on this compound Reactions

The following tables summarize key quantitative data related to the formation and reactivity of this compound anions in aqueous solutions.

| Reaction | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference(s) |

| O₂⁻ + NO• → ONOO⁻ | (6.7 ± 0.9) x 10⁹ | pH 5.6-12.5 | [13] |

| Spontaneous Dismutation (O₂⁻ + O₂⁻) | < 0.3 | pH 7.0 | [14] |

| H⁺ + O₂⁻ ⇌ HO₂• | pKa = 4.88 | 25 °C | [14] |

| HO₂• + HO₂• → H₂O₂ + O₂ | (8.3 ± 0.7) x 10⁵ | 25 °C | [14] |

| HO₂• + O₂⁻ + H₂O → H₂O₂ + O₂ + OH⁻ | (9.7 ± 0.6) x 10⁷ | 25 °C | [14] |

| O₂⁻ + H₂O₂ → O₂ + OH⁻ + •OH (Haber-Weiss) | ~1 | Neutral pH | [5] |

Table 1: Rate Constants for Key this compound Reactions

| Enzyme Isoform | Substrate | Km (mM) | Vmax (units/mg) or kcat (s⁻¹) | Conditions | Reference(s) |

| Bovine Cu/Zn-SOD | O₂⁻ | 0.03 | 2.5 x 10⁹ (kcat) | pH 7.4 | [15] |

| Human Mn-SOD | O₂⁻ | 0.4 | 2.3 x 10⁹ (kcat) | pH 7.8 | [15] |

| E. coli Fe-SOD | O₂⁻ | 0.45 | 1.8 x 10⁹ (kcat) | pH 7.8 | [15] |

Table 2: Kinetic Parameters of this compound Dismutase (SOD) Isoforms

| Enzyme/System | This compound Production Rate | Conditions | Reference(s) |

| NADPH Oxidase (in thick ascending limbs) | 5.8 ± 1.4 AU/s (no flow) to 29.7 ± 4.3 AU/s (with flow) | Isolated rat TALs | [4] |

| Xanthine Oxidase | Varies with substrate and enzyme concentration | In vitro assays | [16] |

Table 3: Rates of this compound Production

This compound as a Signaling Molecule

Beyond its role in oxidative stress, this compound is now recognized as a critical signaling molecule involved in various cellular processes.

Ras-Raf-MEK-ERK Pathway

This compound has been shown to activate the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[12] This pathway is crucial for regulating cell growth, proliferation, and differentiation. This compound-mediated activation of this pathway can occur independently of traditional growth factor receptor stimulation.[12]

References

- 1. sm.unife.it [sm.unife.it]

- 2. Methods to monitor ROS production by fluorescence microscopy and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of soluble guanylate cyclase by matricellular thrombospondins: implications for blood flow [frontiersin.org]

- 4. [PDF] EPR Detection of the this compound Free Radical with the Nitrone Spin Traps | Semantic Scholar [semanticscholar.org]

- 5. EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu | PLOS One [journals.plos.org]

- 6. Thiol-Based Redox Modulation of Soluble Guanylyl Cyclase, the Nitric Oxide Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular signaling pathway of substance P-induced this compound production in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. THE SPIN TRAPPING OF this compound AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Use of spin traps to detect this compound production in living cells by electron paramagnetic resonance (EPR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound anion-dependent Raf/MEK/ERK activation by peroxisome proliferator activated receptor gamma agonists 15-deoxy-delta(12,14)-prostaglandin J(2), ciglitazone, and GW1929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of guanylate cyclase by this compound dismutase and hydroxyl radical: a physiological regulator of guanosine 3',5'-monophosphate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of the expression of soluble guanylyl cyclase by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective role for this compound in InsP3 receptor–mediated mitochondrial dysfunction and endothelial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Enzymatic Sources of Superoxide Production in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary endogenous enzymatic sources of superoxide (O₂⁻) production in mammalian cells. This compound is a key reactive oxygen species (ROS) that plays a dual role as both a signaling molecule and a mediator of oxidative stress, implicated in a wide range of physiological and pathological processes. Understanding the enzymatic origins of this compound is critical for developing targeted therapeutic strategies for numerous diseases. This document details the core enzymatic sources, presents quantitative data on their relative contributions, provides detailed experimental protocols for their measurement, and visualizes the complex signaling pathways and workflows involved.

Core Enzymatic Sources of this compound Production

The production of this compound in mammalian cells is a tightly regulated process, with several key enzymes contributing to its generation. The primary sources include NADPH oxidases, the mitochondrial electron transport chain, xanthine (B1682287) oxidase, and uncoupled endothelial nitric oxide synthase.

NADPH Oxidases (NOX)